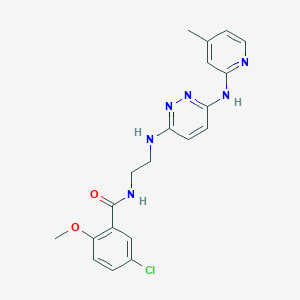

5-chloro-2-methoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-2-methoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide” is an organic molecule. It has been reported as an intermediate in the synthesis of glyburide . The compound has a molecular weight of 368.84 .

Molecular Structure Analysis

The linear formula of this compound is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 . The InChI string and SMILES string provide more detailed structural information .Physical and Chemical Properties Analysis

This compound has a melting point of 209-214 °C (lit.) . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications

Antineoplastic Activity

Research into similar compounds has demonstrated significant antineoplastic activities. For instance, studies on imidazoacridinones have shown that derivatives bearing amino substitutions and various functional groups can exhibit potent in vivo activity against murine P388 leukemia. The structural modifications, particularly in the benzene ring, such as OH, OCH3, and CH3 groups, play a crucial role in enhancing antileukemic activity. The findings suggest that similar compounds, including the one , could be explored for their antineoplastic potentials, specifically in leukemia models (Cholody et al., 1996).

Antimicrobial Agents

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has led to the discovery of compounds with significant antibacterial and antifungal activities. This line of research indicates that structurally related compounds, such as "5-chloro-2-methoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide," could potentially serve as antimicrobial agents when explored for similar properties (Hossan et al., 2012).

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines has shown that certain derivatives can possess molluscicidal properties. This suggests a potential application of similar compounds in controlling snail populations that serve as intermediate hosts for schistosomiasis. By exploring the chemical space around compounds like the one mentioned, there could be an opportunity to develop new molluscicides (El-bayouki & Basyouni, 1988).

Safety and Hazards

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN6O2/c1-13-7-8-22-19(11-13)25-18-6-5-17(26-27-18)23-9-10-24-20(28)15-12-14(21)3-4-16(15)29-2/h3-8,11-12H,9-10H2,1-2H3,(H,23,26)(H,24,28)(H,22,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFALDKTFAKKBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363206.png)

![S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2363212.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2363214.png)

![2-(methoxymethyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2363215.png)

![2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2363216.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2363219.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)